

# O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS number

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## Compound of Interest

**Compound Name:** O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride

**Cat. No.:** B107320

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An In-Depth Technical Guide to **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride** (CAS: 15256-10-7)

## Introduction

**O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride**, identified by the CAS number 15256-10-7, is a specialized chemical reagent of significant interest to the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.<sup>[1]</sup> As a substituted hydroxylamine, it serves as a critical building block for introducing the 3,4-dichlorobenzoyloxyamino moiety into molecular scaffolds. This functional group is particularly relevant in the design of novel therapeutics, where the dichlorinated phenyl ring can modulate pharmacokinetic and pharmacodynamic properties through steric and electronic effects.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride**. It moves beyond simple data presentation to offer field-proven insights into its synthesis, characterization, handling, and application. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Diagram: Chemical Structure of **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride**

Caption: Structure of **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride**.

## Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its successful use in any experimental workflow. The key identifiers and properties of **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride** are summarized below.

Property	Value	Source
CAS Number	15256-10-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	228.50 g/mol	[1]
Appearance	White to off-white powder or crystals	
Purity	Typically ≥95%	[1]
Storage Temperature	Inert atmosphere, 2-8°C or room temperature	[2]

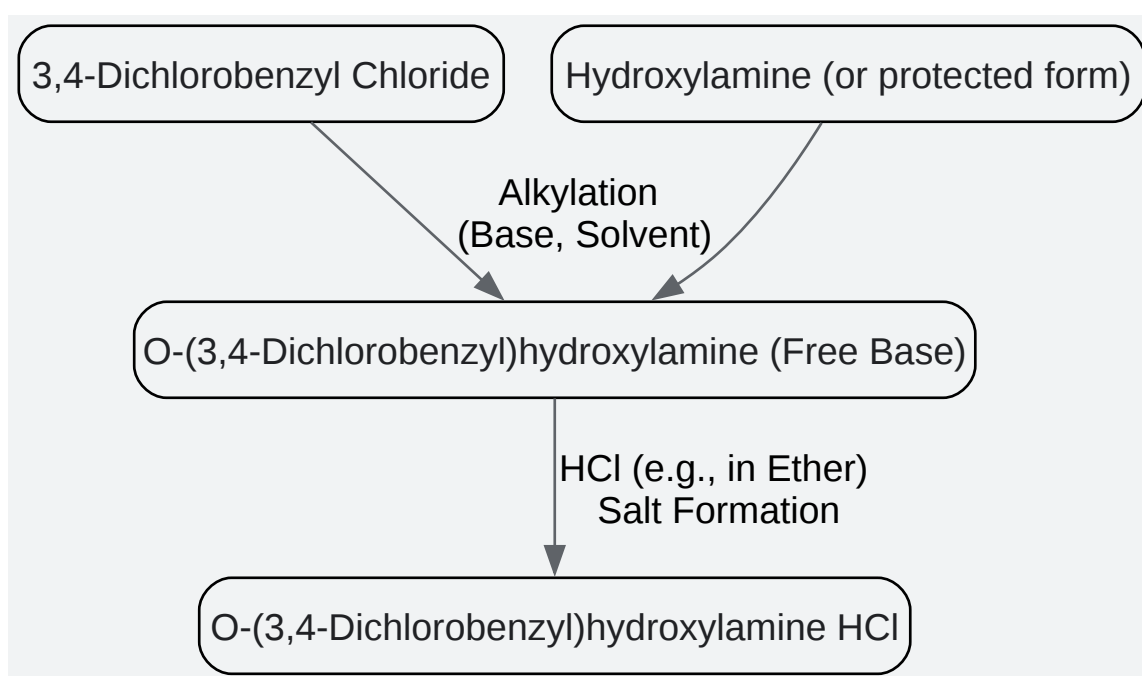
### Expert Insights:

- Solubility:** While specific quantitative data is not readily available, as a hydrochloride salt, the compound is expected to have moderate solubility in polar solvents like water, methanol, and DMSO, and lower solubility in nonpolar aprotic solvents such as diethyl ether or hexanes. This differential solubility is key for designing effective reaction work-up and purification procedures.
- Stability and Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric oxygen.[2] Cool and dry conditions are essential.[2] As with many hydrochloride salts of amines, it is hygroscopic.

## Synthesis and Purification

While commercial suppliers provide this reagent, understanding its synthesis is crucial for troubleshooting experiments and identifying potential impurities. The most logical synthetic pathway is the O-alkylation of hydroxylamine with a suitable 3,4-dichlorobenzyl electrophile.

Diagram: Proposed Synthesis Pathway



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Caption: General reaction scheme for the synthesis of the target compound.

## Self-Validating Synthesis Protocol (Exemplar)

This protocol is based on established methods for the preparation of O-substituted hydroxylamines.[3] The causality for each step is explained to ensure a robust and reproducible process.

Objective: To synthesize **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride** from 3,4-dichlorobenzyl chloride.

Materials:

- 3,4-Dichlorobenzyl chloride

- Hydroxylamine hydrochloride
- Sodium hydroxide (or other suitable base)
- Solvent (e.g., Ethanol, DMF)
- Diethyl ether
- Hydrochloric acid (ethanolic or ethereal solution)

#### Methodology:

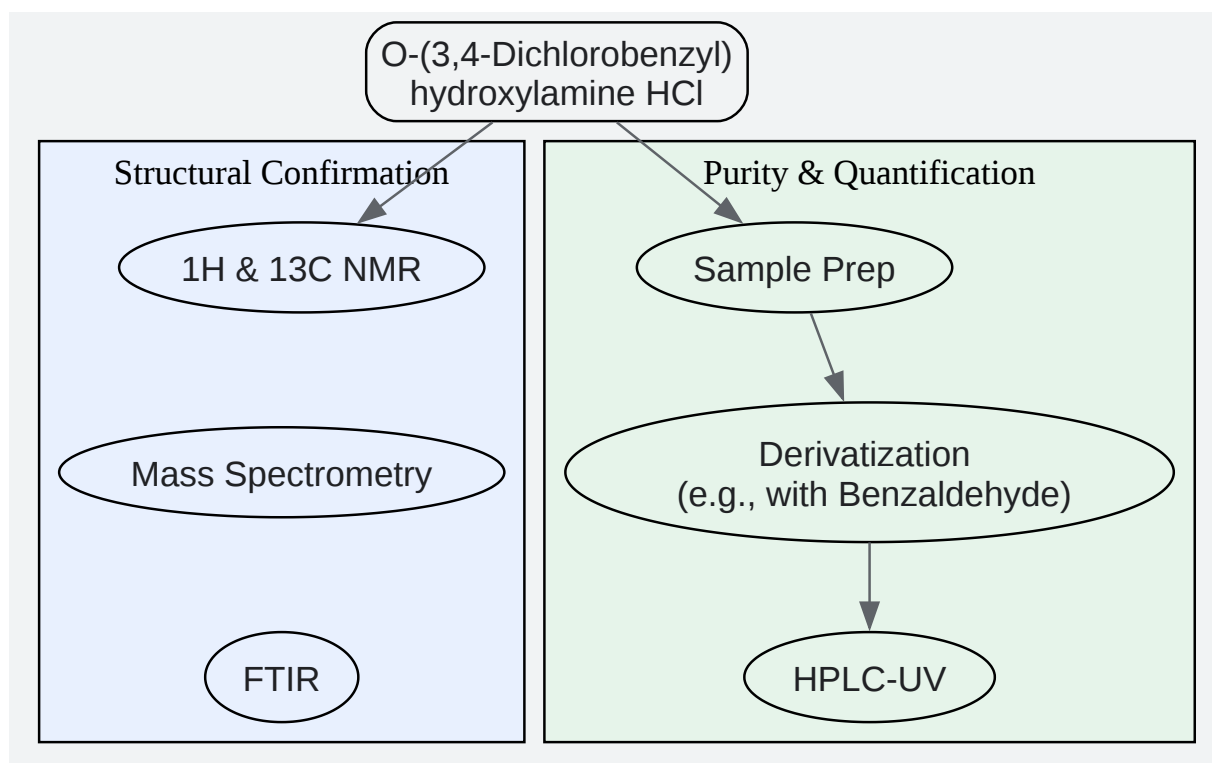
- Preparation of Hydroxylamine Free Base (In Situ):
  - Procedure: In a reaction vessel under an inert atmosphere, dissolve hydroxylamine hydrochloride (1.2 equivalents) in ethanol. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol. A precipitate of sodium chloride will form.
  - Causality: The hydrochloride salt of hydroxylamine is stable and commercially available, but the free base is required for the nucleophilic attack. Generating it in situ at low temperature minimizes its decomposition. The stoichiometry ensures a slight excess of hydroxylamine to drive the reaction to completion.
- O-Alkylation Reaction:
  - Procedure: To the cold suspension from Step 1, add a solution of 3,4-dichlorobenzyl chloride (1.0 equivalent) in ethanol dropwise. Allow the mixture to warm to room temperature and then stir for 12-24 hours, monitoring by TLC or LC-MS.
  - Causality: This is a standard  $S_N2$  reaction. The hydroxylamine free base acts as the nucleophile, displacing the chloride from the benzylic carbon. Ethanol is a suitable polar protic solvent for this transformation. Reaction progress monitoring is critical to determine the endpoint and prevent side-product formation.
- Work-up and Extraction:

- Procedure: Filter the reaction mixture to remove the precipitated NaCl. Evaporate the solvent under reduced pressure. Resuspend the residue in a mixture of water and diethyl ether. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
- Causality: This sequence removes inorganic salts and transfers the desired free base product into an organic solvent. The brine wash removes residual water from the organic phase.
- Hydrochloride Salt Formation and Isolation:
  - Procedure: Filter the dried organic solution and cool it in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
  - Causality: Converting the free base to its hydrochloride salt serves two purposes: it makes the compound more stable for storage and provides a straightforward method of purification via precipitation, as the salt is typically much less soluble in nonpolar solvents like ether than the free base.
- Final Purification:
  - Procedure: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/diethyl ether.
  - Causality: The ether wash removes residual starting materials or non-basic byproducts. Recrystallization is the gold standard for achieving high purity of crystalline solids.

## Analytical Characterization

Confirming the identity, purity, and stability of **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride** is essential. A multi-technique approach is recommended. For quantitative analysis, particularly at low concentrations, a derivatization step is often employed, as hydroxylamines can exhibit poor chromatographic behavior.<sup>[4][5]</sup>

Diagram: Analytical Workflow



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Caption: Recommended workflow for analytical characterization.

## Protocol: Purity Determination by HPLC-UV Following Derivatization

Objective: To quantify the purity of **O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride**.

Rationale: Direct HPLC analysis can be challenging. Derivatization with an aromatic aldehyde like benzaldehyde converts the hydroxylamine into a stable O-benzyl benzaldoxime, which is more hydrophobic and possesses a strong UV chromophore, making it ideal for reverse-phase HPLC-UV analysis.<sup>[4]</sup>

Methodology:

- Standard and Sample Preparation:

- Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
- Prepare the sample to be tested at the same nominal concentration.
- Derivatization Reaction:
  - To 1.0 mL of each solution, add 100  $\mu$ L of a benzaldehyde solution (e.g., 10 mg/mL in acetonitrile) and 50  $\mu$ L of a mild acid catalyst (e.g., 1% acetic acid).
  - Vortex the mixture and allow it to react at room temperature for 30-60 minutes.
- HPLC-UV Analysis:
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 254 nm
  - Injection Volume: 10  $\mu$ L
- Data Analysis:
  - The purity is calculated by comparing the peak area of the derivatized analyte in the sample to that of the reference standard, or by area percent normalization if a standard is unavailable.

## Expected Spectroscopic Data

- $^1\text{H}$  NMR: Expect characteristic signals for the benzylic protons ( $-\text{CH}_2-$ ) around 4.8-5.2 ppm, aromatic protons between 7.2-7.6 ppm, and a broad signal for the  $-\text{NH}_2\text{O}^+$  protons.

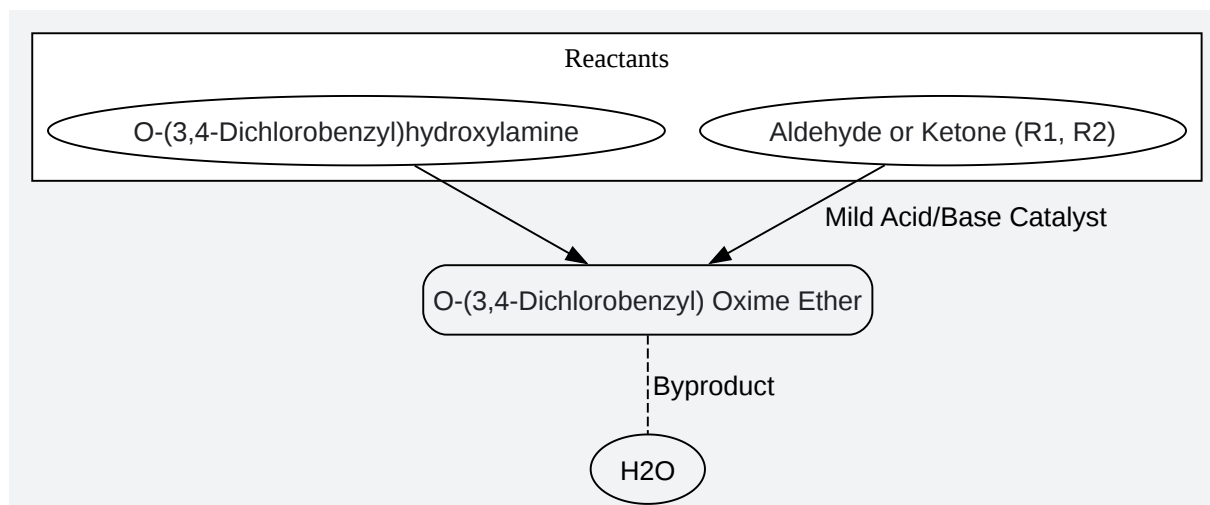
- $^{13}\text{C}$  NMR: Signals corresponding to the benzylic carbon (~75-80 ppm) and the six aromatic carbons (four signals due to symmetry, ~128-135 ppm).
- MS (ESI+): The mass spectrum should show a prominent peak corresponding to the mass of the free base  $[\text{M}+\text{H}]^+$ .

## Applications in Research and Development

The primary utility of this reagent is as a synthetic intermediate. Its structure allows for the strategic installation of a reactive "handle" that can be further elaborated.

- Formation of Oxime Ethers: The most common application is the reaction with aldehydes and ketones to form stable O-benzyl oxime ethers.<sup>[6]</sup> This reaction is often high-yielding and proceeds under mild conditions. These oxime ethers are versatile intermediates in their own right, serving as precursors to nitriles, amides, or various heterocyclic systems. They are also used as protecting groups for carbonyls.

Diagram: Reaction with a Carbonyl Compound



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Caption: General transformation of a carbonyl to an O-benzyl oxime ether.



- Medicinal Chemistry and Drug Discovery: While hydroxylamines have sometimes been flagged as "structural alerts," recent research has demonstrated that stable, trisubstituted hydroxylamines can be valuable components of drug candidates.[7][8] The O-(3,4-Dichlorobenzyl) group provides a scaffold that can be used to probe binding pockets in proteins. The dichloro substitution pattern is a well-established motif in many approved drugs, influencing factors like metabolic stability and receptor affinity. This reagent is therefore a tool for chemists to generate novel analogues of existing drugs or to build new chemical entities for screening campaigns.[9]

## Safety, Handling, and Disposal

**O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride** is a hazardous substance and must be handled with appropriate precautions.[2]

Hazard Class	GHS Statement	Source
Corrosive to Metals	H290: May be corrosive to metals	[2]
Acute Toxicity (Oral, Dermal)	H302 + H312: Harmful if swallowed or in contact with skin	[2]
Skin/Eye Irritation	H315: Causes skin irritation, H319: Causes serious eye irritation	[2]
Sensitization	H317: May cause an allergic skin reaction	[2]
Carcinogenicity	H351: Suspected of causing cancer	[2]
Target Organ Toxicity	H373: May cause damage to organs through prolonged or repeated exposure	[2]

Self-Validating Handling Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[2][10]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][11]
- Handling: Avoid generating dust.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2] Keep away from incompatible materials such as strong oxidizing agents.[11]
- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]
- Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not empty into drains.[2]

## Conclusion

**O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride** is a valuable, albeit hazardous, reagent for the modern synthetic chemist. Its utility lies in its ability to reliably introduce the dichlorobenzyloxyamino group, enabling the synthesis of complex oxime ethers and other nitrogen-containing compounds relevant to pharmaceutical and agrochemical research. By understanding its properties, synthesis, and analytical characterization, and by adhering strictly to safety protocols, researchers can effectively and safely leverage this compound to advance their discovery programs.

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